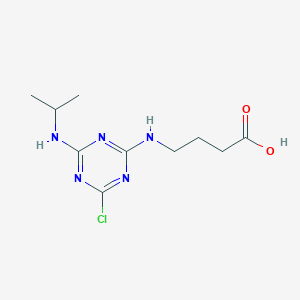![molecular formula C36H49N11O12 B15136373 cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile]](/img/structure/B15136373.png)
cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile] is a cyclic peptide composed of seven amino acids: asparagine, asparagine, asparagine, beta-alanine, tryptophan, aspartic acid, and isoleucine. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.
Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus.
Industrial Production Methods
Industrial production of cyclic peptides like cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile] often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
Cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile] can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HATU or DIC.
Major Products Formed
Oxidation: Kynurenine from tryptophan oxidation.
Reduction: Free thiols from disulfide bond reduction.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
Cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile] has several applications in scientific research:
Chemistry: Used as a model compound to study peptide cyclization and stability.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential due to its stability and resistance to enzymatic degradation.
Industry: Utilized in the development of peptide-based materials and sensors.
作用机制
The mechanism of action of cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile] involves its interaction with specific molecular targets. The cyclic structure enhances its binding affinity and specificity to target proteins or receptors. The peptide can modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins involved in cellular processes.
相似化合物的比较
Similar Compounds
Cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile]: Unique due to its specific amino acid sequence and cyclic structure.
Cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Val]: Similar but with valine instead of isoleucine.
Cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Leu]: Similar but with leucine instead of isoleucine.
Uniqueness
Cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile] is unique due to its specific sequence, which may confer distinct biological activities and stability compared to other cyclic peptides. Its resistance to enzymatic degradation and potential bioactivity make it a valuable compound for research and industrial applications.
属性
分子式 |
C36H49N11O12 |
|---|---|
分子量 |
827.8 g/mol |
IUPAC 名称 |
2-[(2S,5S,8S,11S,14S,17S)-11,14,17-tris(2-amino-2-oxoethyl)-8-[(2S)-butan-2-yl]-2-(1H-indol-3-ylmethyl)-3,6,9,12,15,18,22-heptaoxo-1,4,7,10,13,16,19-heptazacyclodocos-5-yl]acetic acid |
InChI |
InChI=1S/C36H49N11O12/c1-3-16(2)30-36(59)46-23(13-27(39)50)34(57)44-22(12-26(38)49)33(56)43-21(11-25(37)48)31(54)40-9-8-28(51)42-20(10-17-15-41-19-7-5-4-6-18(17)19)32(55)45-24(14-29(52)53)35(58)47-30/h4-7,15-16,20-24,30,41H,3,8-14H2,1-2H3,(H2,37,48)(H2,38,49)(H2,39,50)(H,40,54)(H,42,51)(H,43,56)(H,44,57)(H,45,55)(H,46,59)(H,47,58)(H,52,53)/t16-,20-,21-,22-,23-,24-,30-/m0/s1 |
InChI 键 |
JIDUZMAPSWLXNK-ONRVRZRNSA-N |
手性 SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(=O)O)CC2=CNC3=CC=CC=C32)CC(=O)N)CC(=O)N)CC(=O)N |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC2=CNC3=CC=CC=C32)CC(=O)N)CC(=O)N)CC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B15136303.png)



![4-(6-Chloro-4-ethoxypyrazolo[4,3-c]pyridin-1-yl)butanoic acid](/img/structure/B15136319.png)




![tert-butyl 2-(3-chloro-4-cyanophenyl)-3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15136348.png)



